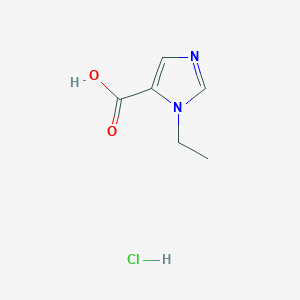

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride

描述

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C6H9ClN2O2. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazole derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and material science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of ethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group is then introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances the compound’s stability and solubility.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding imidazole derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

- Oxidized imidazole derivatives.

- Reduced imidazole derivatives.

- Substituted imidazole derivatives with various functional groups.

科学研究应用

Medicinal Chemistry Applications

Neurodegenerative Disorders Treatment

One of the prominent applications of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is in the treatment of neurodegenerative disorders. Research indicates that imidazole derivatives can act as NMDA NR-2B receptor subtype specific blockers, which are crucial in addressing acute and chronic neurodegeneration conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) .

The mechanism involves inhibiting the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. By modulating these pathways, compounds like this compound may help in preventing or slowing down cognitive decline associated with these disorders .

Pharmaceutical Formulations

The compound is also utilized in various pharmaceutical formulations aimed at enhancing the efficacy of existing drugs. For instance, it serves as an active ingredient in medications designed to target neurological pathways affected by neurodegenerative diseases .

Catalytic Applications

Catalyst for Organic Reactions

In addition to its medicinal uses, this compound has been investigated for its potential as a catalyst in organic reactions. Specifically, it has been shown to facilitate epoxidation processes when immobilized on silica substrates. This application highlights its utility in green chemistry by promoting reactions that are more environmentally friendly .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Neurodegenerative Disorders | Treatment for Alzheimer's, Parkinson's, ALS through NMDA receptor modulation |

| Pharmaceutical Formulations | Active ingredient in drugs targeting neurological pathways |

| Catalysis | Acts as a catalyst for organic reactions, particularly in epoxidation processes |

Case Studies

Case Study 1: Treatment of Alzheimer's Disease

A study investigated the effects of imidazole derivatives on amyloid-beta peptide production. The results indicated that compounds similar to this compound significantly reduced peptide levels in vitro, suggesting a potential therapeutic role in Alzheimer's treatment .

Case Study 2: Catalytic Efficiency

Research focused on the immobilization of phosphotungstic acid on imidazole-functionalized silica demonstrated that this combination yielded higher catalytic activity compared to traditional catalysts. The study concluded that the presence of imidazole derivatives enhanced reaction rates and selectivity in organic synthesis .

作用机制

The mechanism of action of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound can also interact with nucleic acids and proteins, affecting various cellular processes.

相似化合物的比较

Imidazole: The parent compound of the imidazole family, known for its role in histidine and histamine.

2-Methylimidazole: A derivative with a methyl group at the second position, used in the synthesis of pharmaceuticals and agrochemicals.

4-Nitroimidazole: Known for its antimicrobial properties and used in the treatment of infections.

Uniqueness: 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and carboxylic acid functionality provide unique reactivity and potential for diverse applications in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

生物活性

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1185297-91-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique imidazole ring structure, which is significant for its biological interactions. The presence of the carboxylic acid group enhances its solubility and reactivity, potentially influencing its biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives with carboxylic acid groups showed enhanced antibacterial activity against Gram-positive bacteria, which was influenced by the length of the alkyl chain attached to the imidazole ring. The optimal activity was observed with longer alkyl chains, attributed to increased lipophilicity facilitating membrane penetration .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | pKa Value |

|---|---|---|---|

| 3-Ethyl-3H-imidazole-4-carboxylic acid | Staphylococcus aureus | 18 | 2.5 |

| 3-Methyl-3H-imidazole-4-carboxylic acid | Escherichia coli | 15 | 2.8 |

| 3-Butyl-3H-imidazole-4-carboxylic acid | Bacillus subtilis | 20 | 2.6 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored extensively. Studies have shown that compounds similar to 3-Ethyl-3H-imidazole-4-carboxylic acid can induce apoptosis in cancer cell lines by modulating reactive oxygen species (ROS) levels and activating apoptotic pathways . For instance, a complex involving imidazole derivatives demonstrated significant cytotoxicity against hepatocellular carcinoma cells with IC50 values lower than standard chemotherapeutics like cisplatin .

Case Study: Anticancer Efficacy

A recent investigation into imidazole-based compounds highlighted their ability to disrupt cancer cell proliferation through the activation of p53 pathways and upregulation of pro-apoptotic proteins. The study reported that specific derivatives exhibited IC50 values as low as 0.86 μM against MCF-7 breast cancer cells, demonstrating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets, including enzymes and receptors. The carboxylic acid moiety may facilitate binding to biological membranes, enhancing its uptake and subsequent biological activity .

Comparative Analysis

When compared to other similar compounds, such as 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine derivatives, the unique structural features of this compound confer distinct chemical and biological properties. This uniqueness may lead to varied therapeutic applications across different disease models .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 3-Ethyl-3H-imidazole-4-carboxylic acid | Moderate | <1 μM (MCF-7) |

| 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine | High | >5 μM |

属性

IUPAC Name |

3-ethylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-8-4-7-3-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDAAXJAFOZUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559160 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-91-9 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。